molecular formula C17H16ClN3OS B5792085 4-benzyl-5-(3-chloro-4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

4-benzyl-5-(3-chloro-4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5792085
M. Wt: 345.8 g/mol
InChI Key: SHUUKNDUFKFACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-5-(3-chloro-4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol, also known as BCTT, is a synthetic compound that belongs to the triazole group of chemicals. It has been the subject of extensive scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 4-benzyl-5-(3-chloro-4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-benzyl-5-(3-chloro-4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, 4-benzyl-5-(3-chloro-4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol has been shown to activate the Nrf2 pathway, which is responsible for the regulation of antioxidant genes.
Biochemical and Physiological Effects:
4-benzyl-5-(3-chloro-4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol has been shown to exert a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are implicated in a number of diseases. 4-benzyl-5-(3-chloro-4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-benzyl-5-(3-chloro-4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its relatively low toxicity. In addition, 4-benzyl-5-(3-chloro-4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 4-benzyl-5-(3-chloro-4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on 4-benzyl-5-(3-chloro-4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the potential use of 4-benzyl-5-(3-chloro-4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol in the treatment of neurodegenerative diseases. Another area of interest is the development of new synthetic methods for 4-benzyl-5-(3-chloro-4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol that may improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-benzyl-5-(3-chloro-4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol and to identify potential drug targets.

Synthesis Methods

4-benzyl-5-(3-chloro-4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol can be synthesized using a multi-step process that involves the condensation of 3-chloro-4-methoxybenzylamine with benzyl isothiocyanate, followed by the addition of sodium azide and triethylamine. The resulting product is then subjected to a cyclization reaction using acetic anhydride and triethylamine to yield 4-benzyl-5-(3-chloro-4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol.

Scientific Research Applications

4-benzyl-5-(3-chloro-4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In addition, 4-benzyl-5-(3-chloro-4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-benzyl-3-[(3-chloro-4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-22-15-8-7-13(9-14(15)18)10-16-19-20-17(23)21(16)11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUUKNDUFKFACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NNC(=S)N2CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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